molecular formula C19H23Cl2FN4 B12843089 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride

1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride

Katalognummer: B12843089
Molekulargewicht: 397.3 g/mol
InChI-Schlüssel: NDLZHTQDPSJUIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a piperidinyl group, and a benzoimidazole core. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride typically involves multiple steps, including the formation of the benzoimidazole core, the introduction of the piperidinyl group, and the attachment of the fluorobenzyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

    Synthetic Routes: The synthesis begins with the preparation of the benzoimidazole core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative. The piperidinyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the fluorobenzyl group via a Friedel-Crafts alkylation reaction.

    Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the fluorobenzyl, piperidinyl, and benzoimidazole groups, which can participate in different types of chemical transformations.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzoimidazole core, resulting in the formation of reduced benzoimidazole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

    Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its unique chemical properties may contribute to its activity as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for use in various industrial processes, including catalysis and material science.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biological processes.

    Molecular Targets: The compound may target enzymes involved in neurotransmitter synthesis and degradation, as well as receptors in the central nervous system.

    Pathways Involved: The interaction with these targets can lead to the modulation of signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness.

Eigenschaften

Molekularformel

C19H23Cl2FN4

Molekulargewicht

397.3 g/mol

IUPAC-Name

1-[(4-fluorophenyl)methyl]-N-piperidin-4-ylbenzimidazol-2-amine;dihydrochloride

InChI

InChI=1S/C19H21FN4.2ClH/c20-15-7-5-14(6-8-15)13-24-18-4-2-1-3-17(18)23-19(24)22-16-9-11-21-12-10-16;;/h1-8,16,21H,9-13H2,(H,22,23);2*1H

InChI-Schlüssel

NDLZHTQDPSJUIK-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.